what is (1S,2R)-1,2-dihydronaphthalene-1,2-diol
what is (1S,2R)-1,2-dihydronaphthalene-1,2-diol
An In-depth Technical Guide on (1S,2R)-1,2-Dihydronaphthalene-1,2-diol
Introduction
(1S,2R)-1,2-Dihydronaphthalene-1,2-diol is a chiral cis-diol derivative of dihydronaphthalene. It is recognized primarily as a metabolite in the biodegradation of naphthalene, a polycyclic aromatic hydrocarbon (PAH). This compound is the enantiomer of the more extensively studied (+)-(1R,2S)-1,2-dihydronaphthalene-1,2-diol, a key intermediate in the bacterial degradation of naphthalene.[1] Understanding the properties, synthesis, and biological role of specific stereoisomers like (1S,2R)-1,2-dihydronaphthalene-1,2-diol is crucial for toxicology, bioremediation, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of (1S,2R)-1,2-dihydronaphthalene-1,2-diol are summarized in the table below. These properties are primarily computed from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| IUPAC Name | (1S,2R)-1,2-dihydronaphthalene-1,2-diol | [1] |
| CAS Number | 31966-70-8 | [1] |
| Appearance | Off-White Solid (predicted) | |
| Stereochemistry | cis-(1S,2R) | [1] |
| InChI Key | QPUHWUSUBHNZCG-ZJUUUORDSA-N | [1] |
| SMILES | C1=CC=C2--INVALID-LINK--O">C@@HO | [1] |
Metabolic Pathways
(1S,2R)-1,2-Dihydronaphthalene-1,2-diol is an intermediate in the metabolism of naphthalene in various organisms. The metabolic pathways differ between microorganisms and mammals.
Bacterial Metabolism of Naphthalene
In many soil bacteria, such as Pseudomonas species, naphthalene is catabolized through a series of enzymatic reactions. The initial step is the dioxygenation of naphthalene by naphthalene 1,2-dioxygenase (NDO) to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. While this is the more commonly studied pathway, the formation of the (1S,2R) enantiomer can also occur, depending on the specific microorganism and its enzymatic machinery. This cis-dihydrodiol is then further metabolized.
Caption: Bacterial degradation pathway of naphthalene.
Mammalian Metabolism of Naphthalene
In mammals, the metabolism of naphthalene is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][3] This process is initiated by the formation of an unstable naphthalene-1,2-epoxide. This epoxide can then be detoxified through several pathways, including enzymatic hydrolysis by epoxide hydrolase to form a trans-1,2-dihydro-1,2-naphthalenediol, or conjugation with glutathione (GSH). Non-enzymatic rearrangement of the epoxide can lead to the formation of 1-naphthol and 2-naphthol.[4][5] The formation of cis-diols is not a major pathway in mammalian metabolism.
Caption: Mammalian metabolism of naphthalene.
Synthesis Approaches
Chemoenzymatic Synthesis
This approach utilizes enzymes to perform stereoselective transformations. The most direct route would involve the use of a naphthalene 1,2-dioxygenase (NDO) that selectively produces the (1S,2R) enantiomer. While the NDO from Pseudomonas putida is known to produce the (1R,2S) enantiomer, other microbial sources or genetically engineered enzymes could potentially yield the desired (1S,2R) isomer.
General Experimental Workflow for Chemoenzymatic Synthesis:
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Cultivation of Microorganism: A suitable microorganism expressing the desired dioxygenase is cultured in a bioreactor.
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Induction of Enzyme Expression: The expression of the dioxygenase is induced, often by adding a small amount of the substrate (naphthalene) or a related inducer.
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Biotransformation: Naphthalene is added to the culture, and the biotransformation to the cis-dihydrodiol is allowed to proceed.
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Extraction: The product is extracted from the culture medium, typically using an organic solvent.
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Purification: The extracted product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
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Chiral Analysis: The enantiomeric excess of the product is determined using chiral HPLC or a similar technique.
Caption: General workflow for chemoenzymatic synthesis.
Asymmetric Chemical Synthesis
Asymmetric dihydroxylation is a powerful method for the synthesis of chiral diols. The Sharpless Asymmetric Dihydroxylation, for example, uses osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. By selecting the appropriate chiral ligand (derivatives of dihydroquinine or dihydroquinidine), it is possible to control the facial selectivity of the dihydroxylation and obtain the desired enantiomer. Applying this to a suitable precursor, such as 1,2-dihydronaphthalene, could potentially yield the target molecule. However, specific conditions and outcomes for this particular transformation are not detailed in the available literature.
Biological Activity
The primary known biological role of (1S,2R)-1,2-dihydronaphthalene-1,2-diol is as a metabolic intermediate in the degradation of naphthalene. Specific biological activities or signaling pathway interactions of this particular enantiomer have not been extensively studied or reported. Its enantiomer, (+)-(1R,2S)-1,2-dihydronaphthalene-1,2-diol, is a known substrate for further enzymatic reactions in bacterial degradation pathways. It is plausible that the (1S,2R) enantiomer could interact differently with downstream enzymes, potentially leading to the accumulation of specific metabolites or exhibiting different toxicological profiles. However, without specific studies, this remains speculative.
Conclusion
References
- 1. 1,2-Dihydronaphthalene-1,2-diol | C10H10O2 | CID 119261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
